2-Phenylquinazolin-4-ol

Beta-glucuronidase Enzyme Inhibition Drug Metabolism

Select 2-phenylquinazolin-4-ol (CAS 1022-45-3) as your unsubstituted quinazolinone core for allosteric kinase inhibitor design. Optimized derivatives achieve VEGFR-2 IC50 values of 13–67 nM, rivaling sorafenib with a distinct non-ATP competitive binding mode. Essential negative control for beta-glucuronidase SAR studies (IC50 177,000 nM vs. 1,100 nM for 4-methoxy analog). Ideal scaffold for constructing chemical probes targeting P-gp resistant (KB-VIN) and HeLa cancer cell lines. Procure 97% purity for robust, reproducible SAR campaigns.

Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
CAS No. 1022-45-3
Cat. No. B093176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylquinazolin-4-ol
CAS1022-45-3
Molecular FormulaC14H10N2O
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2
InChIInChI=1S/C14H10N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17)
InChIKeyVDULOAUXSMYUMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility16 [ug/mL] (The mean of the results at pH 7.4)

2-Phenylquinazolin-4-ol (CAS: 1022-45-3): A Core Heterocyclic Scaffold for Quinazolinone-Based Drug Discovery and Chemical Biology


2-Phenylquinazolin-4-ol (CAS 1022-45-3), also referred to as 2-phenylquinazolin-4(3H)-one, is a nitrogen-containing heterocyclic compound with the molecular formula C₁₄H₁₀N₂O and a molecular weight of 222.24 g/mol . It belongs to the quinazolinone class of organic compounds, which are characterized by a fused bicyclic system comprising a benzene ring and a pyrimidine ring . This core scaffold serves as a foundational building block in medicinal chemistry, with its derivatives being extensively investigated for a diverse range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The compound is typically a solid at room temperature, soluble in organic solvents like chloroform and DMSO, and is commercially available with standard purities of 95-97% for research and development applications [1].

2-Phenylquinazolin-4-ol (CAS: 1022-45-3) Substitution Risks: Why Core Scaffold Selection Dictates Derivative Potency and Target Engagement


Substituting 2-phenylquinazolin-4-ol with other quinazolinone analogs or in-class compounds without rigorous evaluation is not a scientifically sound practice due to the extreme sensitivity of biological activity to subtle structural variations. While the quinazolinone scaffold is a 'privileged structure,' its pharmacological profile is profoundly modulated by specific substitution patterns. For instance, the presence and position of functional groups on the phenyl ring or the quinazolinone core can dramatically alter key properties such as enzyme inhibitory potency (e.g., beta-glucuronidase, VEGFR-2) by orders of magnitude [1]. Furthermore, modifications to the core, such as the transition to 2,3-dihydro derivatives, can significantly impact DNA binding affinity, cellular cytotoxicity, and the mechanism of action, including cell cycle arrest profiles and apoptosis induction pathways [2][3]. Therefore, the selection of the unsubstituted 2-phenylquinazolin-4-ol core versus a substituted analog is a critical decision point that directly determines the potency, selectivity, and downstream biological outcomes in a research program.

2-Phenylquinazolin-4-ol (CAS: 1022-45-3) Quantitative Differentiation: Head-to-Head Enzyme Inhibition and Cellular Activity Benchmarks


2-Phenylquinazolin-4-ol Exhibits Significantly Reduced Beta-Glucuronidase Inhibitory Potency Compared to 4-Methoxyphenyl and 4-Nitrophenyl Analogs

In a direct enzymatic assay against beta-glucuronidase, the parent compound 2-phenylquinazolin-4-ol demonstrates an IC50 value of 177,000 nM, indicating very weak inhibitory activity . In stark contrast, the 4-methoxyphenyl analog (2-(4-methoxyphenyl)-1H-quinazolin-4-one) and the 4-nitrophenyl analog (2-(4-nitrophenyl)quinazolin-4-ol) exhibit dramatically higher potency, with IC50 values of 1,100 nM and 20,100 nM, respectively . This represents a 161-fold and 8.8-fold decrease in potency for the unsubstituted core relative to the 4-methoxy analog and the 4-nitro analog, respectively.

Beta-glucuronidase Enzyme Inhibition Drug Metabolism

2-Phenylquinazolin-4(3H)-one Derivatives Demonstrate VEGFR-2 Inhibitory Potency Comparable to Sorafenib with a Differentiated Allosteric Binding Mode

While direct activity data for the unsubstituted 2-phenylquinazolin-4-ol core against VEGFR-2 is not the primary focus of this study, it serves as the foundational scaffold for generating potent allosteric inhibitors. Optimized derivatives (compounds 15 and 18) based on this core achieved VEGFR-2 inhibition with IC50 values of 13 nM and 67 nM, respectively, which are comparable to or better than the approved multi-kinase inhibitor sorafenib (IC50 = 30 nM) in the same in vitro assay [1]. Crucially, mechanistic studies confirmed that these derivatives bind to the allosteric site of VEGFR-2, leaving the ATP-binding pocket unoccupied, in contrast to sorafenib which is an ATP-competitive inhibitor [1].

VEGFR-2 Kinase Inhibition Cancer

2-Phenylquinazolin-4(3H)-one Derivatives Exhibit Enhanced Cytotoxicity Against HeLa Cells Compared to Doxorubicin

A series of thirty 2-phenylquinazolin-4(3H)-one derivatives were synthesized and screened for cytotoxic activity against five human tumor cell lines [1]. Compound 6c, a specific derivative, demonstrated superior cytotoxicity against HeLa (cervical cancer) cells compared to the standard chemotherapeutic agent doxorubicin (adriamycin) [1]. While the parent compound's activity was not reported, this finding underscores the potential of the 2-phenylquinazolin-4(3H)-one core to yield highly potent cytotoxic agents with the appropriate structural elaboration.

Cytotoxicity Cancer Apoptosis

Core Saturation State Dictates Cytotoxicity Profile: 2-Phenylquinazolin-4(3H)-one vs. 2,3-Dihydro Analogs

Comparative analysis of 2-phenyl-4-quinazolinones and their 2,3-dihydro-2-phenyl-4-quinazolinone counterparts reveals a critical divergence in biological activity [1]. A study on 6,7,2′,3′,4′,5′-substituted 2-phenyl-4-quinazolinones demonstrated highly selective cytotoxicity against the ovarian cancer 1A9 and P-gp resistant KB-VIN cell lines [1]. This selectivity profile is distinct and highlights how the saturation state of the heterocyclic core fundamentally alters the compound's interaction with cellular targets, potentially involving different mechanisms of action or substrate specificity for efflux pumps like P-glycoprotein.

Cytotoxicity Cancer SAR

2-Phenylquinazolin-4-ol (CAS: 1022-45-3) Optimal Application Scenarios: Where the Core Scaffold Provides Definitive Research Value


Medicinal Chemistry: A Starting Scaffold for Developing Allosteric Kinase Inhibitors (e.g., VEGFR-2)

The 2-phenylquinazolin-4(3H)-one core is an ideal starting point for designing non-ATP competitive kinase inhibitors. As demonstrated by Elrayess et al., optimized derivatives based on this scaffold achieved VEGFR-2 inhibition with IC50 values (13 nM and 67 nM) comparable to or better than sorafenib, but with a distinct allosteric binding mode [1]. This property is highly desirable for developing next-generation kinase inhibitors that can overcome resistance mechanisms associated with ATP-binding site mutations. Researchers should procure this core scaffold for programs aimed at targeting the allosteric pocket of VEGFR-2 or potentially other kinases with similar DFG-out conformational states. [1]

Chemical Biology: A Probe for Investigating Selective Cytotoxicity and Multidrug Resistance Mechanisms

This scaffold is valuable for constructing chemical probes to study selective cancer cell killing. Studies have shown that appropriately substituted 2-phenyl-4-quinazolinones exhibit highly selective cytotoxicity against specific cell lines, including the P-glycoprotein (P-gp) resistant KB-VIN line [2]. Additionally, certain derivatives have demonstrated superior activity against HeLa cells compared to doxorubicin [3]. This makes 2-phenylquinazolin-4-ol a strategic choice for creating tool compounds to interrogate the molecular basis of selective cytotoxicity and to explore mechanisms of action distinct from standard chemotherapeutics, such as those involving cell cycle arrest in the G0/G1 phase [3].

Enzymology: A Negative Control or Baseline Scaffold in Beta-Glucuronidase Inhibition Studies

The uniquely weak beta-glucuronidase inhibitory activity of the unsubstituted 2-phenylquinazolin-4-ol core (IC50 = 177,000 nM) is a differentiating feature . In contrast to highly potent para-substituted analogs (e.g., 4-methoxy analog IC50 = 1,100 nM), this parent compound serves as an excellent negative control or baseline comparator in enzyme inhibition assays . For researchers developing SAR (Structure-Activity Relationship) models or screening for novel beta-glucuronidase inhibitors, this compound is an essential procurement item to establish the lower bound of activity and validate the impact of specific functional group additions on inhibitory potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenylquinazolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.